molecular formula C20H24N2O4S B3205912 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040659-76-4

4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No.: B3205912
CAS No.: 1040659-76-4
M. Wt: 388.5 g/mol
InChI Key: XIERBGVCPKRTAK-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide group linked to a 1-pivaloyl-substituted indoline moiety. Key physicochemical data include:

  • 13C NMR (DMSO): δ 163.03 (s), 155.89 (s), 146.63 (s), 139.81 (s) .
  • LC-MS (ESI+): m/z calculated 440.26, found 440.90 .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-20(2,3)19(23)22-12-11-14-5-6-15(13-18(14)22)21-27(24,25)17-9-7-16(26-4)8-10-17/h5-10,13,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERBGVCPKRTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the indole structure . The indole is then functionalized with a pivaloyl group and subsequently reacted with 4-methoxybenzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indoline and pivaloyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Variations and Substituent Effects

a) N-(2-Bromoethyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 16)
  • Structure : Features a bromoethyl chain and a trimethoxyphenyl group.
  • Physicochemical Data :
    • Melting point: 116–118 °C .
    • 1H NMR (CDCl3) : δ 7.60–7.43 (m, 2H), 3.78 (dd, J = 12.2, 6.5 Hz, 8H) .
    • HRMS : [M+H]+ m/z: 460.042 .
  • Comparison: The trimethoxyphenyl group enhances electron density, while the bromoethyl chain introduces reactivity for further functionalization.
b) 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide
  • Structure : Indazole replaces indoline, with a methyl group at N1.
  • Crystallography :
    • Dihedral angle between indazole and benzene ring: 50.11° .
    • Hydrogen bonding forms 1D chains (C8–H8A···O1, N1–H1···N2) .
  • Biological Activity : Exhibits anticancer and anti-inflammatory properties .
  • Comparison: The planar indazole system may enhance π-π stacking interactions compared to the non-planar indoline-pivaloyl structure. Methyl substitution reduces steric bulk relative to pivaloyl .
c) 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Structure : Benzothiazole ring fused with dihydrothiazole.
  • Crystallography: Monoclinic crystal system (P21/c), a = 12.0173 Å, β = 99.973° . Hydrogen bonding and C–H···π interactions stabilize packing .
  • Biological Activity : Inhibits 11β-hydroxysteroid dehydrogenase type 1 (anti-diabetic target) .
  • Comparison : The benzothiazole moiety confers selectivity for enzymatic targets, while the pivaloyl group in the target compound may enhance lipophilicity .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
Target Compound C16H13IN2O3S 440.26 N/A 13C: 163.03 (s), 155.89 (s)
N-(2-Bromoethyl)-trimethoxyphenyl C18H23BrNO6S 460.04 116–118 1H: 7.60–7.43 (m), 3.78 (dd)
4-Methoxy-N-(1-methylindazol-5-yl) C15H15N3O3S 317.36 N/A Dihedral angle: 50.11°
Benzothiazole Derivative C15H14N2O3S2 334.40 N/A Crystal system: Monoclinic (P21/c)

Biological Activity

4-Methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological effects. The unique structure of this compound combines a methoxy group, an indolinyl moiety, and a benzenesulfonamide group, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown their effectiveness as dual-target inhibitors against STAT3 and tubulin, which are critical in cancer progression. A notable study reported that a derivative of this compound demonstrated strong inhibitory activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values ranging from 1.35 μM to 3.04 μM .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind competitively to the colchicine binding site on tubulin, inhibiting its polymerization .
  • Targeting STAT3 Phosphorylation : This compound may also inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival .

Structure-Activity Relationship

The structural components of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances solubility and bioavailability, while the indolinyl moiety is associated with various pharmacological effects.

Comparative Analysis with Related Compounds

Compound NameTargetIC50 (μM)Activity Type
DL14Tubulin & STAT31.35 - 3.04Dual-target anticancer
ABT-751Tubulin0.83Tubulin inhibitor
TG03STAT3Not specifiedSTAT3 inhibitor

This table illustrates the comparative potency of similar compounds against key targets in cancer therapy.

Study on Dual-target Inhibitors

A study focused on a series of sulfonamide derivatives revealed that one such compound (DL14) not only inhibited tubulin polymerization but also effectively reduced STAT3 phosphorylation. The dual-target approach resulted in over 80% inhibition of xenograft tumor growth in vivo, indicating the potential for enhanced therapeutic efficacy compared to single-target inhibitors .

Implications for Drug Development

The promising results from studies involving compounds related to this compound highlight the importance of exploring similar structures for drug development. The ability to target multiple pathways in cancer cells could lead to more effective treatment options with reduced resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Reactant of Route 2
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4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

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